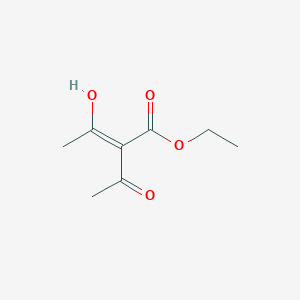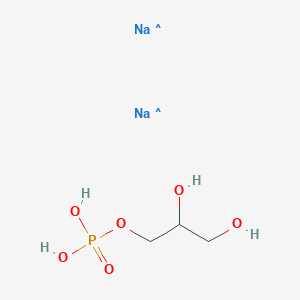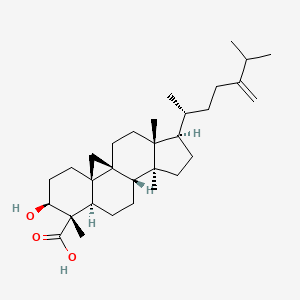
ethyl 2-iodosylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iodosylbenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an iodosyl group (IO) and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodosylbenzoate can be synthesized through several methods. One common approach involves the oxidation of ethyl 2-iodobenzoate. The oxidation can be carried out using oxidizing agents such as Oxone® in aqueous solution under mild conditions at room temperature . This method is advantageous due to its simplicity and the use of non-explosive reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and oxidation reactions can be applied. Industrial production would likely involve large-scale oxidation processes with appropriate safety measures and quality control to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodosylbenzoate undergoes various chemical reactions, including:
Oxidation: As an iodosyl compound, it can participate in oxidation reactions, acting as an oxidizing agent.
Substitution: The iodosyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxone® is commonly used for the oxidation of ethyl 2-iodobenzoate to this compound.
Solvents: Aqueous solutions are often used in these reactions to facilitate the oxidation process.
Major Products
The primary product of the oxidation of ethyl 2-iodobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2-iodosylbenzoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various compounds.
Biology: Its potential as a reagent in biochemical assays and studies is being explored.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although specific uses in medicine are not yet well-established.
Mechanism of Action
The mechanism of action of ethyl 2-iodosylbenzoate primarily involves its role as an oxidizing agent. The iodosyl group (IO) can transfer oxygen atoms to other molecules, facilitating oxidation reactions. This property makes it useful in various chemical transformations where oxidation is required.
Comparison with Similar Compounds
Ethyl 2-iodosylbenzoate can be compared with other similar compounds such as:
Ethyl 2-iodobenzoate: This is the precursor to this compound and differs by having an iodine atom instead of an iodosyl group.
Iodosylbenzene: Another iodosyl compound, but without the ester group, making it less versatile in certain reactions.
Properties
CAS No. |
110349-23-0 |
|---|---|
Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.07043 |
Synonyms |
ethyl 2-iodosylbenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)




